molecular formula C11H8N6O2 B010528 2-(p-Nitrophenyl)adenine CAS No. 109875-50-5

2-(p-Nitrophenyl)adenine

Cat. No. B010528
M. Wt: 256.22 g/mol
InChI Key: LNLVLKGOVNENAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Nitrophenyl)adenine (NPA) is a synthetic molecule that has been widely used in scientific research. NPA is a purine analog that has been shown to have a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis.

Mechanism Of Action

The mechanism of action of 2-(p-Nitrophenyl)adenine is not fully understood. However, it is believed that 2-(p-Nitrophenyl)adenine inhibits the activity of enzymes involved in DNA replication and repair. 2-(p-Nitrophenyl)adenine has been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as topoisomerase.

Biochemical And Physiological Effects

2-(p-Nitrophenyl)adenine has a variety of biochemical and physiological effects. 2-(p-Nitrophenyl)adenine has been shown to induce apoptosis in cancer cells, which is a process that is essential for the elimination of damaged or abnormal cells. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. In addition, 2-(p-Nitrophenyl)adenine has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(p-Nitrophenyl)adenine in lab experiments is its ability to inhibit the growth of cancer cells. This makes 2-(p-Nitrophenyl)adenine a valuable tool for researchers studying cancer biology. Another advantage of using 2-(p-Nitrophenyl)adenine is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in the study of DNA repair mechanisms. However, one limitation of using 2-(p-Nitrophenyl)adenine is its potential toxicity. 2-(p-Nitrophenyl)adenine has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving 2-(p-Nitrophenyl)adenine. One area of research that is of particular interest is the development of 2-(p-Nitrophenyl)adenine analogs that are less toxic and more effective at inhibiting cancer cell growth. Another area of research is the study of the mechanism of action of 2-(p-Nitrophenyl)adenine, which is not fully understood. Finally, 2-(p-Nitrophenyl)adenine may have potential applications in the treatment of other diseases, such as inflammatory diseases, and further research is needed to explore these possibilities.
Conclusion
In conclusion, 2-(p-Nitrophenyl)adenine is a synthetic molecule that has been widely used in scientific research. 2-(p-Nitrophenyl)adenine has a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. While 2-(p-Nitrophenyl)adenine has many advantages for use in lab experiments, its potential toxicity is a limitation. Future research on 2-(p-Nitrophenyl)adenine may lead to the development of new cancer therapies and a better understanding of DNA repair mechanisms.

Synthesis Methods

The synthesis of 2-(p-Nitrophenyl)adenine involves the reaction of 2-aminopurine with p-nitrobenzoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(p-Nitrophenyl)adenine. 2-(p-Nitrophenyl)adenine can also be synthesized using other methods, such as the reaction of 2-chloroadenine with p-nitrophenyl isocyanate.

Scientific Research Applications

2-(p-Nitrophenyl)adenine has been used in a variety of scientific research applications. One of the most significant applications of 2-(p-Nitrophenyl)adenine is in the study of cancer. 2-(p-Nitrophenyl)adenine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(p-Nitrophenyl)adenine has also been used in the study of DNA repair mechanisms, as it has been shown to inhibit the activity of DNA polymerase.

properties

CAS RN

109875-50-5

Product Name

2-(p-Nitrophenyl)adenine

Molecular Formula

C11H8N6O2

Molecular Weight

256.22 g/mol

IUPAC Name

2-(4-nitrophenyl)-7H-purin-6-amine

InChI

InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16)

InChI Key

LNLVLKGOVNENAN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]

Other CAS RN

109875-50-5

synonyms

2-(PARA-NITROPHENYL)-ADENINE

Origin of Product

United States

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